molecular formula C10H11ClN2O B15238594 (3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile CAS No. 1213551-05-3

(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile

Cat. No.: B15238594
CAS No.: 1213551-05-3
M. Wt: 210.66 g/mol
InChI Key: CYIUHWPJFLLCMK-SNVBAGLBSA-N
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Description

(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is an organic compound that belongs to the class of nitriles. This compound features a nitrile group (-C≡N) attached to a three-carbon chain, which is further substituted with an amino group (-NH2) and a 2-chloro-5-methoxyphenyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of a suitable 2-chloro-5-methoxybenzaldehyde with a nitrile-containing reagent under basic conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as reduction and protection/deprotection of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2-chlorophenyl)propanenitrile: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    (3R)-3-Amino-3-(2-methoxyphenyl)propanenitrile: Lacks the chloro group, which may influence its pharmacokinetic properties.

    (3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile: Substitutes the methoxy group with a methyl group, potentially altering its interaction with biological targets.

Uniqueness

(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for research and development in various fields.

Properties

CAS No.

1213551-05-3

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chloro-5-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2O/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1

InChI Key

CYIUHWPJFLLCMK-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Cl)[C@@H](CC#N)N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(CC#N)N

Origin of Product

United States

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